

Glesatinib: A Deep Dive into its Target Profile and Kinase Selectivity

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Compound of Interest

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For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glesatinib (formerly MGCD265) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC), driven by genetic alterations in key oncogenic pathways. This technical guide provides a comprehensive overview of Glesatinib's target profile, kinase selectivity, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action

Glesatinib's primary mechanism of action is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic kinase domains of its target receptors.^{[1][2]} This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, invasion, and metastasis.^{[1][2]} A key feature of Glesatinib is its distinct Type II binding mode to the MET kinase domain, which allows it to potently inhibit both wild-type and mutated forms of MET, including those resistant to Type I inhibitors.^{[1][2]}

Target Profile of Glesatinib

Glesatinib is a multi-targeted TKI with primary activity against MET, AXL, and MER, members of the MET and TAM (Tyro3, Axl, Mer) families of receptor tyrosine kinases, respectively.^[3] These kinases are implicated in tumor growth, invasion, and the development of therapeutic

resistance.[3] Additionally, Glesatinib demonstrates inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) family.[3] Preclinical studies have indicated that at clinically achievable doses, MET and AXL are the most relevant targets of Glesatinib.[3] Glesatinib has also been identified as a dual inhibitor of c-MET and Smoothened (SMO), a key component of the Hedgehog signaling pathway.[4][5][6][7]

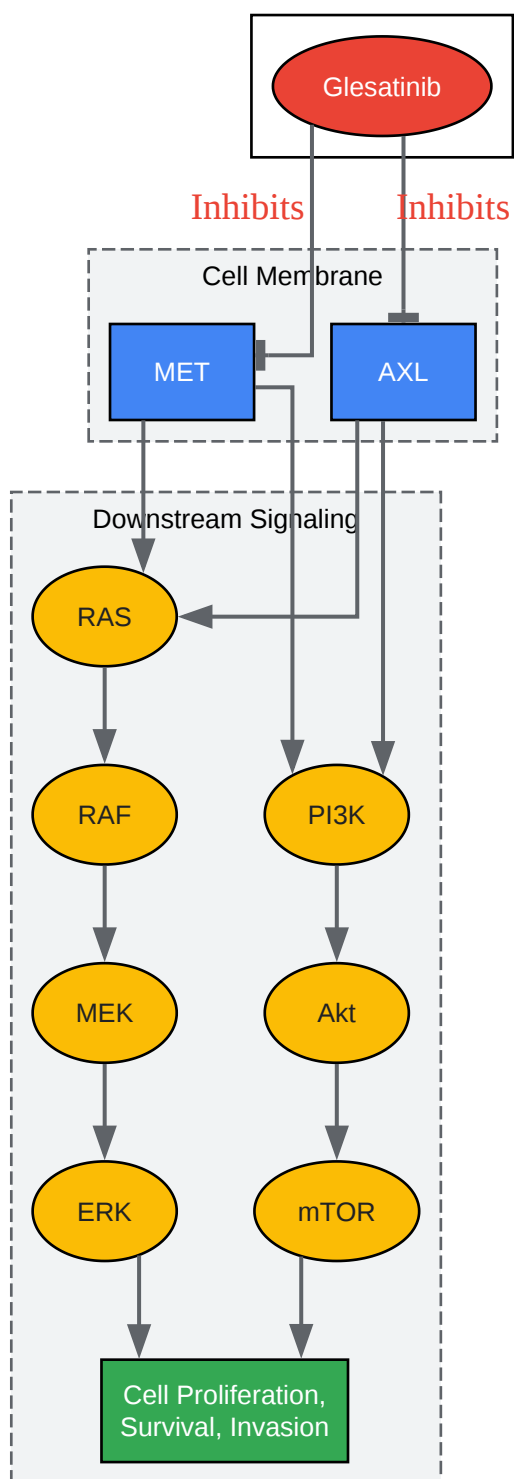
Kinase Inhibition Profile

The kinase selectivity of Glesatinib has been extensively characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below. A lower IC50 value indicates greater potency.

Kinase Target	IC50 (nmol/L)	Assay Type
MET (Wild-Type)	19	Enzyme-based kinase assay
MET (D1228N mutant)	28	Enzymatic assay
MET (Y1230C mutant)	22	Enzymatic assay
MET (Y1230H mutant)	25	Enzymatic assay
AXL	< 75	Biochemical/Cellular assays
MERTK	< 75	Biochemical/Cellular assays
PDGFR family	< 75	Biochemical/Cellular assays
VEGFR2	172	Biochemical/Cellular assays
SMO	Not specified	Dual inhibitor

Downstream Signaling Pathways

By inhibiting its primary targets, MET and AXL, Glesatinib effectively abrogates downstream signaling pathways critical for cancer cell survival and proliferation.[1][2] The principal pathways affected are the PI3K/Akt/mTOR and RAS/MAPK/ERK cascades.[1][8]



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Glesatinib inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

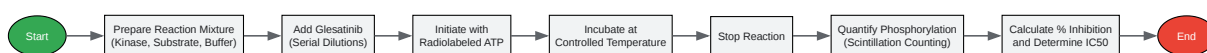
The characterization of Glesatinib's activity relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of Glesatinib to inhibit the activity of a purified kinase.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl_2 , MnCl_2).^[3]
- **Compound Incubation:** Glesatinib, at various concentrations, is added to the reaction mixture and incubated to allow for binding to the kinase.^[3]
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$).^[3]
- **Reaction Incubation:** The reaction proceeds for a defined period at a controlled temperature (e.g., 30°C).^[3]
- **Reaction Termination:** The reaction is stopped by the addition of a solution such as phosphoric acid.
- **Detection of Phosphorylation:** The amount of phosphorylated substrate is quantified by measuring the incorporation of the radiolabel using a scintillation counter or phosphorimager.^[3]
- **Data Analysis:** The percentage of kinase inhibition is calculated for each Glesatinib concentration relative to a control without the inhibitor. The IC_{50} value is then determined by fitting the data to a dose-response curve.^[3]



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Generalized workflow for a radiometric kinase inhibition assay.

Cellular Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[3]

Methodology:

- **Cell Seeding:** Tumor cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[3]
- **Compound Treatment:** The cells are treated with a serial dilution of Glesatinib or a vehicle control (e.g., DMSO).[3]
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]
- **Reagent Addition:** An equal volume of CellTiter-Glo® reagent is added to each well.[3]
- **Lysis and Signal Stabilization:** The plate is mixed on an orbital shaker for a few minutes to induce cell lysis, followed by a short incubation at room temperature to stabilize the luminescent signal.[2]
- **Data Acquisition:** Luminescence is measured using a plate-reading luminometer.[2]
- **Data Analysis:** The percentage of cell growth inhibition is calculated for each Glesatinib concentration, and the IC₅₀ value is determined.[3]

Downstream Signaling Analysis (Western Blot)

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of MET and AXL.

Methodology:

- **Cell Treatment and Lysis:** Cells are treated with various concentrations of Glesatinib for a specified time. For ligand-stimulated phosphorylation, cells may be serum-starved prior to treatment and then stimulated with a ligand like HGF.[1][9] The cells are then lysed in a buffer containing protease and phosphatase inhibitors.[9]
- **Protein Quantification:** The total protein concentration of each cell lysate is determined using a suitable protein assay, such as the BCA assay.[9]
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-Akt, Akt, p-ERK, ERK).
- **Detection:** The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
- **Analysis:** The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of Glesatinib on protein phosphorylation.

Conclusion

Glesatinib is a spectrum-selective kinase inhibitor with potent activity against MET, AXL, and MERTK.[3][10] Its mechanism of action involves the inhibition of key downstream signaling pathways, leading to reduced tumor cell proliferation and survival.[3] The data presented in this guide, derived from a range of biochemical and cellular assays, provide a comprehensive overview of Glesatinib's target profile and kinase selectivity for researchers and drug development professionals.

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